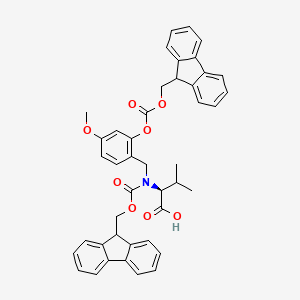
Fmoc-(fmochmb)val-OH
描述
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is a derivative of L-valine, an essential amino acid. This compound is widely used in peptide synthesis due to its ability to inhibit aggregation of difficult peptides, leading to products of increased purity . The compound has a molecular weight of 697.77 g/mol and is often used in solid-phase peptide synthesis .
科学研究应用
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is used extensively in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used to study protein-protein interactions and enzyme functions.
Medicine: It is used in the development of peptide-based drugs.
Industry: The compound is used in the production of synthetic peptides for various applications.
作用机制
Target of Action
Fmoc-(fmochmb)val-OH is primarily used in the field of peptide synthesis . Its main targets are the amide bonds in peptides . The compound plays a crucial role in protecting these bonds during the synthesis process .
Mode of Action
This compound acts as a protective group for amide bonds in peptides during solid-phase peptide synthesis (SPPS) . It interacts with the amide bonds and forms a protective layer around them, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By protecting the amide bonds, it ensures the correct formation of peptides and prevents the aggregation of “difficult” peptides . This leads to the production of peptides with increased purity .
Result of Action
The result of this compound’s action is the production of high-purity peptides . It has been shown to inhibit the aggregation of “difficult” peptides, leading to products of increased purity . Furthermore, the retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the efficiency of this compound can be compared with other compounds like pseudoprolines in preventing aggregation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine involves several steps:
Protection of the Amino Group: The amino group of L-valine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the 2-Fmoc-oxy-4-methoxybenzyl Group: This step involves the reaction of the protected L-valine with 2-Fmoc-oxy-4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
化学反应分析
Types of Reactions
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with high purity and reduced aggregation .
相似化合物的比较
Similar Compounds
Fmoc-L-valine: Similar in structure but lacks the 2-Fmoc-oxy-4-methoxybenzyl group.
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-leucine: Similar in structure but with a leucine residue instead of valine.
Uniqueness
Fmoc-(2-Fmoc-oxy-4-methoxybenzyl)-L-valine is unique due to its ability to inhibit peptide aggregation and improve the solubility of protected peptide fragments . This makes it particularly useful in the synthesis of difficult peptides .
属性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H39NO8/c1-26(2)40(41(45)46)44(42(47)50-24-37-33-16-8-4-12-29(33)30-13-5-9-17-34(30)37)23-27-20-21-28(49-3)22-39(27)52-43(48)51-25-38-35-18-10-6-14-31(35)32-15-7-11-19-36(32)38/h4-22,26,37-38,40H,23-25H2,1-3H3,(H,45,46)/t40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWBBFTTQDBSZ-FAIXQHPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H39NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106661 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148515-86-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


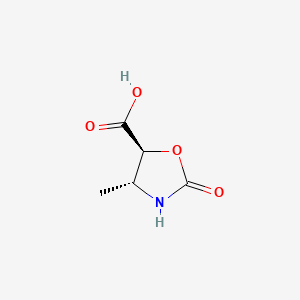
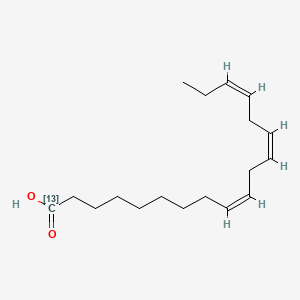
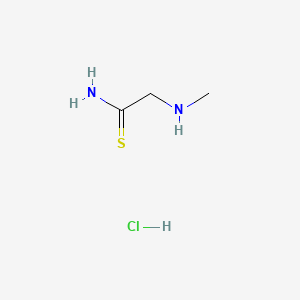
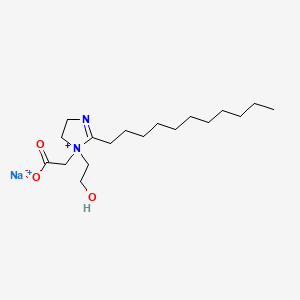
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
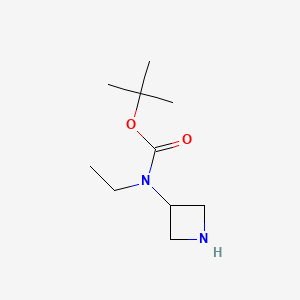
![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)
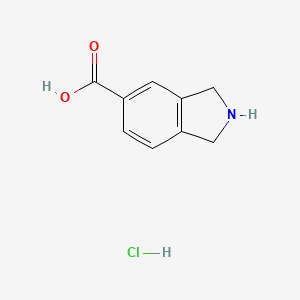
![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
